molecular formula C20H30S2 B14279866 2,2'-Bithiophene, 3-dodecyl- CAS No. 119889-85-9

2,2'-Bithiophene, 3-dodecyl-

Cat. No.: B14279866
CAS No.: 119889-85-9
M. Wt: 334.6 g/mol
InChI Key: FZMTVAIUZKKCPP-UHFFFAOYSA-N
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Description

2,2’-Bithiophene, 3-dodecyl- is an organic compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The 2,2’-bithiophene structure consists of two thiophene rings connected at the 2-position, and the 3-dodecyl- substitution refers to a dodecyl group (a twelve-carbon alkyl chain) attached to the third position of one of the thiophene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bithiophene, 3-dodecyl- can be achieved through various methods. One common approach involves the Stille coupling reaction, where 2,2’-bithiophene is coupled with a dodecyl-substituted thiophene derivative in the presence of a palladium catalyst . Another method involves the oxidative polymerization of 3-dodecylthiophene using an oxidative catalyst such as ferric chloride (FeCl3) .

Industrial Production Methods

Industrial production of 2,2’-Bithiophene, 3-dodecyl- typically involves large-scale Stille coupling reactions or oxidative polymerization processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bithiophene, 3-dodecyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,2’-Bithiophene, 3-dodecyl- in electronic applications involves its ability to facilitate charge transport through π-π stacking interactions. The dodecyl group enhances solubility and processability, allowing for the formation of thin films with high charge mobility. In biological applications, the compound interacts with biomolecules through π-π interactions and hydrophobic effects, enabling its use in biosensors and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bithiophene, 3-dodecyl- is unique due to its combination of a bithiophene core and a long alkyl chain, which provides a balance of electronic properties and solubility. This makes it particularly suitable for applications in organic electronics and materials science .

Properties

IUPAC Name

3-dodecyl-2-thiophen-2-ylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30S2/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-17-22-20(18)19-14-12-16-21-19/h12,14-17H,2-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMTVAIUZKKCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(SC=C1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435478
Record name 2,2'-Bithiophene, 3-dodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119889-85-9
Record name 2,2'-Bithiophene, 3-dodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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